molecular formula C8H4Cl3N3 B13903607 2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine

2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine

Cat. No.: B13903607
M. Wt: 248.5 g/mol
InChI Key: ZJICCEOJXAZIMR-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of three chlorine atoms and a methyl group attached to a fused pyridine-pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine with 2-amino-3-methylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: N-oxides of the compound.

    Reduction Products: Dechlorinated derivatives.

Scientific Research Applications

2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H4Cl3N3

Molecular Weight

248.5 g/mol

IUPAC Name

2,4,6-trichloro-8-methylpyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H4Cl3N3/c1-3-2-4(9)12-6-5(3)13-8(11)14-7(6)10/h2H,1H3

InChI Key

ZJICCEOJXAZIMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

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